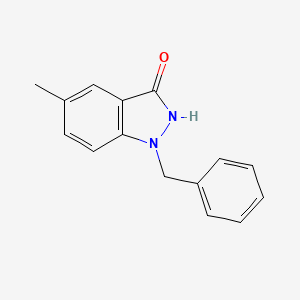

1-Benzyl-5-methyl-1H-indazol-3-OL

Description

1-Benzyl-5-methyl-1H-indazol-3-OL is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-benzyl-5-methyl-2H-indazol-3-one |

InChI |

InChI=1S/C15H14N2O/c1-11-7-8-14-13(9-11)15(18)16-17(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |

InChI Key |

JXZGYYGPFMSMGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(NC2=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-1H-indazol-3-OL typically involves the cyclization of o-haloaryl N-sulfonylhydrazones using copper acetate as a catalyst . This method proceeds at lower temperatures with reduced catalyst loading, making it efficient and cost-effective.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in acid- or base-catalyzed condensations with carbonyl compounds. For example:

-

Aldol-like condensation with aromatic aldehydes under ultrasound irradiation yields bis-indazole derivatives.

-

Glyoxylic acid-catalyzed reactions form fused heterocycles via one-pot protocols.

Conditions :

-

Catalyst: Glyoxylic acid (0.5–2 mol%)

-

Solvent: Ethanol/water mixture

-

Temperature: 60–80°C

-

Yield: 65–85%

Rhodium-Catalyzed C–H Functionalization

1-Benzyl-5-methyl-1H-indazol-3-ol undergoes regioselective C–H activation with maleimides under Rh(III) catalysis :

| Reaction Parameters | Details |

|---|---|

| Catalyst | [RhCp*Cl₂]₂ (2.5 mol%) |

| Additive | Pivalic acid (1.2 equiv) |

| Solvent | Dichloroethane (DCE) |

| Temperature | 100°C, 12–24 h |

| Yield | 51–78% |

Mechanism :

-

Rh(III)-mediated ortho-C–H activation forms a rhodacycle intermediate.

-

Maleimide insertion generates a seven-membered metallocycle.

-

Protonolysis releases the product and regenerates the catalyst .

Halogenation and Substitution

The hydroxyl group at the 3-position enables nucleophilic substitution:

-

Alcoholate formation : Reacts with hydrohalic acids (e.g., HCl, HBr) to form chlorides/bromides.

-

Thionyl chloride-mediated chlorination : Converts the hydroxyl group to a chloro derivative for subsequent couplings .

Example :

Oxidation:

-

Benzyl group oxidation : Using KMnO₄/H₂SO₄ converts the benzyl group to a carboxylic acid .

-

Hydroxyl group oxidation : TEMPO/NaOCl oxidizes the 3-OH to a ketone.

Reduction:

-

Catalytic hydrogenation : Pd/C reduces the indazole ring or benzyl group to tetrahydro derivatives .

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides:

-

Ester formation : Treatment with acetyl chloride/pyridine yields 3-acetoxy derivatives (75–90% yield).

-

Succinimide synthesis : Coupling with maleimides forms succinimide-linked adducts .

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the indazole ring’s 4- and 6-positions due to the electron-donating methyl group:

Cross-Coupling Reactions

Buchwald-Hartwig amination :

Conditions :

Deprotection and Functionalization

-

Benzyl group removal : Hydrogenolysis with Pd/C under H₂ regenerates 1H-indazol-3-ol .

-

PMB deprotection : Trifluoroacetic acid (TFA) cleaves para-methoxybenzyl groups (90–95% yield) .

Mechanistic and Selectivity Insights

-

Steric effects : The 5-methyl group hinders electrophilic substitution at adjacent positions, directing reactions to the 4- and 6-positions .

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

-

Catalyst choice : Rh(III) outperforms Pd or Cu in C–H activation due to lower propensity for side reactions .

Scientific Research Applications

While the primary search results do not directly address the applications of "1-Benzyl-5-methyl-1H-indazol-3-OL," they do provide information on the related compound "1-Benzyl-1H-indazol-3-ol," which can offer insights due to the structural similarity. Further, one search result contains information on "this compound" .

Here's what the available information suggests:

Pharmaceutical Development

1-Benzyl-1H-indazol-3-ol serves as a key intermediate in synthesizing pharmaceuticals, especially anti-cancer agents. Its structure allows modifications that enhance biological activity .

Biological Research

Researchers use 1-Benzyl-1H-indazol-3-ol to study its effects on cellular processes, particularly in cancer cell lines, because it can interact with specific biological targets, making it valuable for understanding disease mechanisms . Studies have explored its reactivity with difluorocarbene, yielding N- and O-alkylation products, suggesting its potential for developing novel compounds with biological activities.

- Copper(II) Complexes : Research has explored 1-Benzyl-1H-indazol-3-ol as a ligand in copper(II) complexes. These complexes, which incorporate ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have been characterized using spectroscopic techniques and electrochemical methods. Early research indicates these copper(II) derivatives interact with DNA and BSA and show promise as anticancer agents against MCF7 cell lines.

Material Science

1-Benzyl-1H-indazol-3-ol is being explored for creating advanced materials like organic light-emitting diodes (OLEDs) because of its favorable electronic properties .

Analytical Chemistry

It is used as a standard in analytical techniques to calibrate instruments and validate methods for detecting similar compounds .

Cosmetic Formulations

Due to its antioxidant properties, it is being investigated for use in skincare products to protect skin from oxidative stress .

Synthesis of Derivatives

- 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoic acid : New processes have been developed for making 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoic acid and its derivatives .

- Bindarit : Bindarit (2-((l-benzyl-lH-indazol-3-yl)methoxy)-2-methylpropanoic acid) is an effective anti-inflammatory small molecule and has been shown to be an effective agent for treating various blinding eye diseases .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-indazol-3-OL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

- 1-Benzyl-1H-indazol-3-ol

- 1-Methyl-1H-indazole-4-acetic acid

- 1-Benzyl-3-hydroxy-1H-indazole

Comparison: 1-Benzyl-5-methyl-1H-indazol-3-OL stands out due to its unique substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other indazole derivatives, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

1-Benzyl-5-methyl-1H-indazol-3-OL is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are critical in signaling pathways that regulate cell proliferation and survival. For instance, it demonstrates selectivity against certain isoforms of Akt kinases, which are often implicated in cancer progression .

- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation by inhibiting enzymes such as lipoxygenase, which plays a role in the metabolism of arachidonic acid . This suggests that this compound may also possess anti-inflammatory properties.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of indazole derivatives, including this compound:

- Anticancer Activity : A study reported that indazole derivatives could selectively inhibit cancer cell lines by targeting specific kinases involved in tumor growth. The compound's IC50 values against various cancer cell lines were determined, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : In vivo studies demonstrated that related indazole compounds significantly reduced inflammation in animal models. For example, a compound structurally similar to this compound showed an IC50 value of 44 nM against lipoxygenase, indicating potent anti-inflammatory activity .

- Selectivity and Potency : Research highlighted the selectivity of indazole derivatives for certain kinases over others, suggesting that they could be developed into targeted therapies with fewer side effects compared to traditional chemotherapeutics .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various indazole derivatives related to this compound:

| Compound | Activity Type | IC50 (nM) |

|---|---|---|

| This compound | Anticancer (Akt inhibition) | TBD |

| 5-Methoxy-Indazol Derivative | Anti-inflammatory (lipoxygenase) | 44 |

| 3-Iodobenzyl PP1 | Anticancer (Akt inhibition) | 18 (as1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.